molecular formula C17H37O3P B12093279 Phosphonic acid,methyl-,bis(1-methylheptyl) ester

Phosphonic acid,methyl-,bis(1-methylheptyl) ester

Cat. No.: B12093279
M. Wt: 320.4 g/mol
InChI Key: ZFCFOTOVMMPHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, methyl-, bis(1-methylheptyl) ester (CAS RN: 76341-63-4) is an organophosphorus compound with the molecular formula C₁₇H₃₇O₃P and a molecular weight of 320.44 g/mol . Its IUPAC name is bis(1-methylheptyl) methylphosphonate, and it is also known by synonyms such as bis(oct-2-yl) methylphosphonate and dihexyl methylphosphonate .

Properties

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

2-[methyl(octan-2-yloxy)phosphoryl]oxyoctane

InChI

InChI=1S/C17H37O3P/c1-6-8-10-12-14-16(3)19-21(5,18)20-17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3

InChI Key

ZFCFOTOVMMPHGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OP(=O)(C)OC(C)CCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of phosphonic acid, methyl-, bis(1-methylheptyl) ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Phosphonic acid, methyl-, bis(1-methylheptyl) ester can undergo various chemical reactions, including:

Scientific Research Applications

Phosphonic acid, methyl-, bis(1-methylheptyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(1-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release phosphonic acid, which can then interact with biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous phosphonic acid esters:

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Ester Groups Key Properties
Phosphonic acid, methyl-, bis(1-methylheptyl) ester (76341-63-4) C₁₇H₃₇O₃P 320.44 Branched aliphatic (1-methylheptyl) High logP (~2.226 estimated), hydrophobic, moderate hydrolytic stability
Phosphonic acid, bis(1-methylethyl) ester (1809-20-7) C₆H₁₅O₃P 166.16 Branched aliphatic (isopropyl) Lower logP, higher volatility, used in organic synthesis
Diphenyl methylphosphonate (7526-26-3) C₁₃H₁₃O₃P 256.21 Aromatic (phenyl) Low water solubility, used as plasticizers or stabilizers
Diethyl butylphosphonate (16165-68-7) C₈H₁₉O₃P 194.20 Linear aliphatic (ethyl/butyl) Intermediate hydrophobicity, common in solvent applications
Phosphonic acid, (4-methylphenyl)-, bis(1-methylethyl) ester (20677-08-1) C₁₃H₂₁O₃P 256.28 Aromatic (4-methylphenyl) + isopropyl Enhanced electronic effects due to aromatic ring, niche reactivity

Hydrolytic Stability

  • Target Compound : The branched 1-methylheptyl esters may slow hydrolysis compared to linear esters (e.g., ethyl or butyl) due to steric hindrance. However, ester linkages remain susceptible to acidic/basic degradation, as seen in dental adhesive studies where ester derivatives (e.g., MDP) degraded up to 90% under acidic conditions .
  • Fluorinated Analogues : Phosphoric acid esters with fluorinated chains (e.g., Phosphoric acid, methyl bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester ) exhibit superior hydrolytic stability due to the electron-withdrawing effects of fluorine atoms .
  • Ether/Acrylamide Derivatives : Compounds like acrylic ether phosphonic acid and bis(acrylamide) show enhanced stability over esters, making them preferable in long-term applications like dental adhesives .

Lipophilicity and Solubility

  • The target compound’s long, branched alkyl chains confer a higher logP (octanol-water partition coefficient) compared to smaller esters. For example, diisopropyl phosphonate (CAS 1809-20-7) has a logP of ~2.226 , while the target compound’s logP is estimated to be significantly higher due to its larger hydrophobic groups.
  • Aromatic esters (e.g., diphenyl methylphosphonate) have lower water solubility than aliphatic esters but may exhibit unique solubility in non-polar organic solvents .

Key Research Findings

Stability studies suggest that replacing ester linkages with ethers or amides (e.g., in dental adhesives) significantly improves longevity .

Fluorinated vs. Non-Fluorinated Esters: Fluorinated phosphonates (e.g., octafluoropentyl derivatives) exhibit enhanced thermal and chemical stability, making them valuable in high-performance coatings .

Aromatic vs. Aliphatic Esters : Aromatic esters (e.g., diphenyl derivatives) are less reactive in nucleophilic substitution reactions due to resonance stabilization, whereas aliphatic esters (e.g., 1-methylheptyl) are more prone to hydrolysis .

Biological Activity

Phosphonic acid, methyl-, bis(1-methylheptyl) ester (CAS No. 21660-72-0) is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a phosphonic acid group esterified with two 1-methylheptyl groups, endows it with diverse applications in chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Phosphonic acid esters are synthesized through various methods, with the Michaelis-Arbuzov reaction being a common approach. This involves the reaction of trialkyl phosphites with alkyl halides to yield the desired phosphonate esters. In industrial settings, continuous flow reactors are often employed for large-scale synthesis, ensuring high purity and yield.

The biological activity of phosphonic acid, methyl-, bis(1-methylheptyl) ester is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The phosphonic acid moiety can form strong hydrogen bonds and coordinate with metal ions, which may lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by competing with substrate binding or altering enzyme conformation.
  • Receptor Modulation : It may influence receptor activity by mimicking natural ligands or blocking receptor sites.

Antimicrobial Properties

Research has indicated that phosphonic acid esters exhibit antimicrobial activity against various pathogens. A study demonstrated that certain phosphonic acid derivatives could inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.

Anticancer Potential

Phosphonic acid derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityPhosphonic acid esters showed significant inhibition against Staphylococcus aureus.
Investigation of Anticancer EffectsCompounds induced apoptosis in breast cancer cell lines via ROS generation.
Enzyme Inhibition StudyDemonstrated inhibition of acetylcholinesterase activity by phosphonic acid derivatives.

Comparative Analysis

In comparison to other organophosphorus compounds, phosphonic acid, methyl-, bis(1-methylheptyl) ester exhibits unique solubility and reactivity profiles due to its specific alkyl substitutions. This uniqueness allows for specialized applications in pharmaceuticals and agrochemicals.

Compound Biological Activity Unique Features
Phosphonic acid, bis(1-methylethyl) esterModerate antimicrobial activityLess hydrophobic
Phosphonic acid, methyl-, bis(2-methoxyethyl) esterLow cytotoxicityHigher solubility in polar solvents

Future Directions

The ongoing research into phosphonic acid, methyl-, bis(1-methylheptyl) ester suggests potential applications in drug development and environmental science. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Toxicological Assessments : Understanding the safety profile of this compound for potential therapeutic use.
  • Environmental Impact Studies : Evaluating biodegradation and ecological effects of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.